molecular formula C22H15Cl2N3O2S B4953061 N-{[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methylbenzamide

N-{[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methylbenzamide

Cat. No.: B4953061
M. Wt: 456.3 g/mol
InChI Key: NSXVYBVORHTPLK-UHFFFAOYSA-N
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Description

N-{[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methylbenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound is of interest due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methylbenzamide typically involves multiple steps. One common method involves the reaction of 5,7-dichloro-2-hydrazino-1,3-benzoxazole with substituted-2-chloro-3-quinoline carbaldehydes using p-toluenesulfonic acid (PTSA) as a catalyst for cyclization . The reaction conditions often include refluxing in ethanol or other suitable solvents for several hours to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzoxazole ring or the phenyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can lead to a variety of substituted benzoxazole derivatives.

Scientific Research Applications

N-{[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antibacterial activity could be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methylbenzamide is unique due to its specific substitution pattern and the presence of both carbamothioyl and benzamide functionalities. These structural features contribute to its distinct chemical and biological properties, setting it apart from other benzoxazole derivatives.

Properties

IUPAC Name

N-[[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl2N3O2S/c1-12-5-2-3-8-16(12)20(28)27-22(30)25-15-7-4-6-13(9-15)21-26-18-11-14(23)10-17(24)19(18)29-21/h2-11H,1H3,(H2,25,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSXVYBVORHTPLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(=S)NC2=CC=CC(=C2)C3=NC4=C(O3)C(=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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